molecular formula C25H33NO5 B12414135 Mdh1-IN-2

Mdh1-IN-2

Cat. No.: B12414135
M. Wt: 427.5 g/mol
InChI Key: MHYUTDIUXARMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mdh1-IN-2 is a potent and selective inhibitor of malate dehydrogenase 1 (MDH1), an enzyme that plays a crucial role in the malate-aspartate shuttle and the tricarboxylic acid cycle. This compound has shown potential in cancer research due to its ability to inhibit MDH1, which is often overexpressed in various cancers .

Preparation Methods

The synthesis of Mdh1-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents such as ethyl and methyl acrylate, with microwave irradiation to produce the desired esters

Chemical Reactions Analysis

Mdh1-IN-2 undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in reversible oxidation-reduction reactions, which are essential for its inhibitory activity on MDH1 . Common reagents used in these reactions include NAD+/NADH, which are cofactors in the enzymatic processes involving MDH1 . The major products formed from these reactions are typically oxaloacetate and malate, depending on the direction of the reaction.

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-methoxy-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate

InChI

InChI=1S/C25H33NO5/c1-24(2,3)16-25(4,5)18-9-11-19(12-10-18)31-15-22(27)26-20-14-17(23(28)30-7)8-13-21(20)29-6/h8-14H,15-16H2,1-7H3,(H,26,27)

InChI Key

MHYUTDIUXARMRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.